An In-Depth Technical Guide to the Physical Properties of 5-(Hydroxymethyl)-2-nitrophenol
An In-Depth Technical Guide to the Physical Properties of 5-(Hydroxymethyl)-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 5-(Hydroxymethyl)-2-nitrophenol (CAS Number: 61161-83-9), a valuable nitroaromatic compound with applications in chemical synthesis and potentially in drug discovery. This document delves into the structural and physicochemical characteristics of the molecule, presenting available data on its molecular structure, solubility, and thermal properties. Furthermore, this guide outlines established experimental protocols for the determination of key physical parameters, offering a framework for researchers to conduct their own analyses. The synthesis of this information is intended to support research and development activities by providing a foundational understanding of this compound's physical behavior.
Introduction
5-(Hydroxymethyl)-2-nitrophenol is a substituted aromatic compound featuring a phenol backbone with a hydroxymethyl group at the 5-position and a nitro group at the 2-position. The presence of these functional groups—a hydroxyl, a hydroxymethyl, and a nitro group—imparts a unique combination of chemical reactivity and physical properties to the molecule. The nitro group, being a strong electron-withdrawing group, significantly influences the acidity of the phenolic hydroxyl group and the overall electronic distribution of the aromatic ring. The hydroxymethyl group provides a site for potential esterification or etherification reactions and can participate in hydrogen bonding. Understanding the physical properties of this molecule is paramount for its effective use in synthetic chemistry, materials science, and pharmaceutical development, where factors such as solubility, melting point, and spectroscopic signatures are critical for process optimization, purification, and characterization.
Molecular and Physicochemical Properties
The fundamental physical and chemical characteristics of 5-(Hydroxymethyl)-2-nitrophenol are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 61161-83-9 | [1][2] |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 97-98 °C | |
| Boiling Point | 347.5 °C at 760 mmHg | |
| Density | 1.489 ± 0.06 g/cm³ (Predicted) |
Solubility Profile
The solubility of 5-(Hydroxymethyl)-2-nitrophenol is a critical parameter for its application in solution-phase reactions, purification by recrystallization, and formulation for biological assays.
Qualitative Solubility:
A preliminary assessment indicates that 5-(Hydroxymethyl)-2-nitrophenol is slightly soluble in water (16 g/L at 25 °C). Due to its polar functional groups (hydroxyl and nitro groups), it is expected to exhibit good solubility in polar organic solvents.[3]
Experimental Determination of Solubility:
For precise quantitative solubility data, the isothermal equilibrium method is recommended. This involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.
Protocol: Isothermal Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of 5-(Hydroxymethyl)-2-nitrophenol to a series of vials containing different organic solvents (e.g., methanol, ethanol, acetone, DMSO).
-
Equilibration: Seal the vials and agitate them in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature until the undissolved solid settles.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant.
-
Concentration Analysis: Determine the concentration of 5-(Hydroxymethyl)-2-nitrophenol in the extracted sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.
Caption: Workflow for determining solubility.
Acidity (pKa)
The pKa value is a measure of the acidity of the phenolic hydroxyl group. The electron-withdrawing nitro group is expected to significantly increase the acidity of the phenol, resulting in a lower pKa compared to phenol itself.
Experimental Determination of pKa:
The pKa of 5-(Hydroxymethyl)-2-nitrophenol can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[4][5][6][7]
Protocol: Spectrophotometric pKa Determination
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Add a constant, small amount of a stock solution of 5-(Hydroxymethyl)-2-nitrophenol to each buffer solution.
-
UV-Vis Measurement: Record the UV-Vis absorption spectrum of each solution.
-
Data Analysis: Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms of the molecule.
-
pKa Calculation: Plot the absorbance at this wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[5]
Caption: Spectrophotometric pKa determination workflow.
Spectroscopic Properties
The spectroscopic profile of 5-(Hydroxymethyl)-2-nitrophenol is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the nitro and hydroxymethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbons bearing the hydroxyl and nitro groups.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of 5-(Hydroxymethyl)-2-nitrophenol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Spectral Analysis: Process the spectra to determine chemical shifts (ppm), integration (for ¹H), and coupling constants (J-values, for ¹H).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected IR Absorptions:
-
O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
O-H stretch (alcoholic): A band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
N-O asymmetric stretch (nitro): A strong band around 1500-1550 cm⁻¹.
-
N-O symmetric stretch (nitro): A strong band around 1300-1360 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch (phenolic and alcoholic): Bands in the 1000-1260 cm⁻¹ region.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Assign the observed absorption bands to the corresponding functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitrophenol chromophore will exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by the solvent and the pH of the solution.[8][9][10]
Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare dilute solutions of 5-(Hydroxymethyl)-2-nitrophenol in various solvents (e.g., ethanol, methanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Conclusion
This technical guide has consolidated the available physical property data for 5-(Hydroxymethyl)-2-nitrophenol and provided standardized protocols for their experimental determination. A thorough understanding of these properties is fundamental for the successful application of this compound in research and development. The methodologies outlined herein are intended to empower researchers to generate reliable and reproducible data, thereby facilitating further investigation into the chemical and biological potential of 5-(Hydroxymethyl)-2-nitrophenol.
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